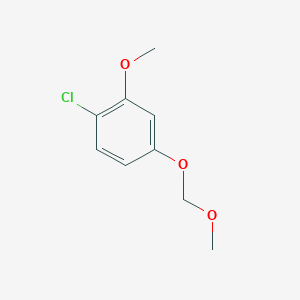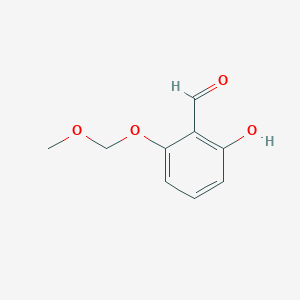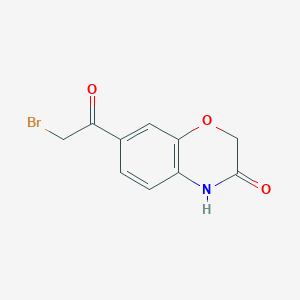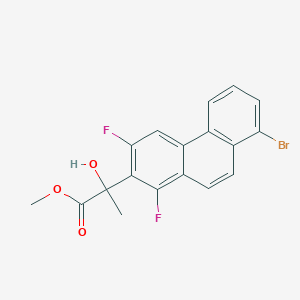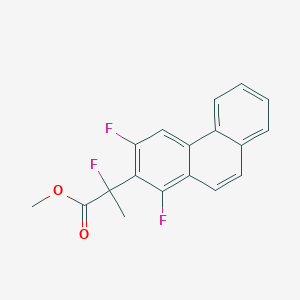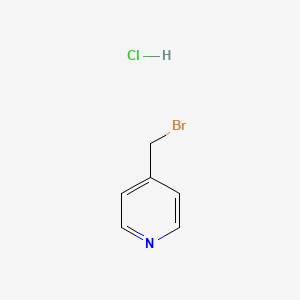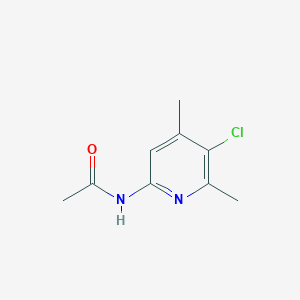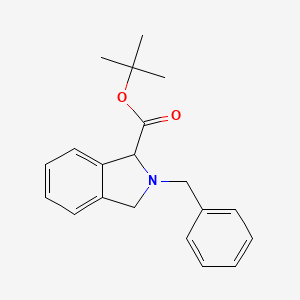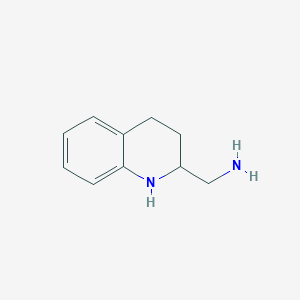
1,2,3,4-tetrahydroquinolin-2-ylmethanamine
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a quinoline ring that is partially saturated, making it a tetrahydro derivative.
Mécanisme D'action
Target of Action
It’s known that tetrahydroquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
It’s known that tetrahydroquinoline derivatives can influence various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Studies on similar compounds suggest that they may have favorable pharmacokinetic properties .
Result of Action
It’s known that tetrahydroquinoline derivatives can have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
It is known that tetrahydroquinoline derivatives can exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
It is known that tetrahydroquinoline derivatives can have significant impacts on cell function These impacts could potentially include effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that tetrahydroquinoline derivatives can have diverse biological activities, which suggests that they may interact with a variety of biomolecules . These interactions could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
The synthesis of 1,2,3,4-tetrahydroquinolin-2-ylmethanamine can be achieved through several methods. One common synthetic route involves the selective hydrogenation of quinolines. This process can be carried out using a nitrogen-doped carbon-supported palladium catalyst under mild conditions. The reaction typically occurs at 50°C and 20 bar hydrogen pressure, resulting in high yields of the desired tetrahydroquinoline . Another method involves a multi-step reaction sequence, starting with the oxidation of a precursor compound followed by reduction and subsequent functionalization to introduce the methanamine group .
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, potassium hydroxide, hydrobromic acid, and diborane. For example, the oxidation of this compound can be achieved using hydrogen peroxide in the presence of potassium hydroxide, leading to the formation of quinoline derivatives. Reduction reactions can be carried out using hydrobromic acid and hydrogen, resulting in the formation of tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. In medicine, this compound is of interest for its potential use in the treatment of neurodegenerative disorders and infectious diseases. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drugs and other bioactive compounds .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities. For example, 1,2,3,4-tetrahydroisoquinoline is known for its neuroprotective effects and has been studied for its potential use in the treatment of Parkinson’s disease. In contrast, this compound has shown promise in the treatment of infectious diseases and other conditions.
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDSHMSFKIDUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)
![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)

